A Comprehensive Technical Guide to 4-Isoxazol-5-yl-4-methylpiperidine hydrochloride: Structure, Synthesis, and Characterization
A Comprehensive Technical Guide to 4-Isoxazol-5-yl-4-methylpiperidine hydrochloride: Structure, Synthesis, and Characterization
Executive Summary: This document provides a detailed technical overview of 4-Isoxazol-5-yl-4-methylpiperidine hydrochloride, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. By dissecting its core structural components—the pharmacologically versatile isoxazole ring and the frequently utilized 4-methylpiperidine scaffold—this guide illuminates the molecule's potential as a building block for novel therapeutic agents. We will explore its structural attributes, propose a logical synthetic pathway, and outline a comprehensive framework for its analytical characterization, thereby furnishing researchers with the foundational knowledge required for its application in drug discovery programs.
Introduction to Heterocyclic Scaffolds in Drug Discovery
Heterocyclic compounds form the backbone of modern pharmacology. Their structural diversity and ability to engage in various biological interactions make them privileged scaffolds in medicinal chemistry. Among these, the isoxazole and piperidine rings are particularly prominent.
The isoxazole moiety , a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, is present in numerous approved drugs, exhibiting a wide spectrum of activities including antibacterial, anti-inflammatory, and anticonvulsant properties.[1][2] Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a valuable tool for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3] The piperidine ring , a saturated six-membered heterocycle, is one of the most ubiquitous scaffolds in pharmaceuticals, especially in agents targeting the central nervous system (CNS).[4] Its conformational flexibility and the basicity of its nitrogen atom allow for critical interactions with biological targets and improve physicochemical properties like aqueous solubility.
The combination of these two potent pharmacophores in a single molecule, 4-Isoxazol-5-yl-4-methylpiperidine hydrochloride, creates a novel chemical entity with a compelling profile for further investigation.
Molecular Structure and Physicochemical Properties
A thorough understanding of a compound's structure is the cornerstone of its development. The title compound is a salt, composed of a protonated organic cation and a chloride anion.
Structural Elucidation
The structure of 4-Isoxazol-5-yl-4-methylpiperidine hydrochloride can be deconstructed into three key features:
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4-Methylpiperidine Core: The saturated piperidine ring provides a robust, three-dimensional framework. The nitrogen atom is basic and, in the hydrochloride form, is protonated and positively charged, which typically enhances water solubility.
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Isoxazole Ring: The aromatic isoxazole ring is attached at its C5 position to the piperidine core. Isoxazoles are known to be metabolically stable and can participate in hydrogen bonding and π-stacking interactions with biological targets.[1]
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Quaternary Center: A defining feature is the C4 position of the piperidine ring, which is a fully substituted (quaternary) carbon atom. It is covalently bonded to a methyl group, the isoxazole ring, and two other carbon atoms within the piperidine ring. This sterically hindered center locks the relative orientation of the two ring systems, which can have profound implications for receptor binding and biological activity by reducing conformational flexibility.
The combination of these elements results in a molecule with a distinct spatial arrangement and chemical character.
Physicochemical Data
The fundamental properties of the compound are summarized below for reference in experimental design.
| Property | Value | Source(s) |
| Chemical Name | 4-Isoxazol-5-yl-4-methylpiperidine hydrochloride | [5][6] |
| Synonyms | 4-methyl-4-(1,2-oxazol-5-yl)piperidine hydrochloride; 5-(4-methylpiperidin-4-yl)isoxazole hydrochloride | [6] |
| CAS Number | 2108139-04-2 | [5][6] |
| Molecular Formula | C₉H₁₅ClN₂O | [5][6] |
| Molecular Weight | 202.68 g/mol | [5][6] |
| SMILES | CC1(CCNCC1)C2=CC=NO2.Cl | [5] |
Retrosynthetic Analysis and Proposed Synthetic Workflow
While specific synthesis protocols for this exact molecule are not widely published, a logical and efficient synthetic route can be designed based on established methodologies for constructing isoxazole rings.[7]
Rationale for Synthetic Strategy
The most common and robust method for constructing a 3,5-disubstituted isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. This approach is highly modular, allowing for variation in both components. Our retrosynthetic analysis identifies a terminal alkyne-functionalized piperidine and a nitrile oxide (generated in situ from an aldoxime) as key precursors. This strategy is chosen for its high efficiency and tolerance of various functional groups.
Proposed Synthetic Protocol
Step 1: Synthesis of 4-Ethynyl-4-methylpiperidine Precursor. This key intermediate can be synthesized from commercially available 4-piperidone. The protocol involves a two-step process: protection of the piperidine nitrogen (e.g., as a Boc-carbamate), followed by the addition of an ethynyl nucleophile (e.g., ethynylmagnesium bromide) to the ketone, and subsequent deprotection.
Step 2: Generation of Acetonitrile Oxide and Cycloaddition. The isoxazole ring is formed in a one-pot reaction.
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Aldoxime Formation: Acetaldehyde is reacted with hydroxylamine hydrochloride to form acetaldoxime.
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Nitrile Oxide Generation: The acetaldoxime is oxidized in situ to generate the highly reactive acetonitrile oxide dipole. A common and mild oxidizing agent for this purpose is sodium hypochlorite (bleach) in a biphasic system.
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[3+2] Cycloaddition: The generated acetonitrile oxide immediately reacts with the 4-ethynyl-4-methylpiperidine from Step 1. The reaction proceeds regioselectively to yield the desired 5-substituted isoxazole.
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Salt Formation: The resulting free base, 4-Isoxazol-5-yl-4-methylpiperidine, is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a stoichiometric amount of HCl (as a solution in a solvent like dioxane) to precipitate the final hydrochloride salt, which can be isolated by filtration.
Workflow Visualization
The proposed synthetic pathway is illustrated below.
